molecular formula C22H31N3O2 B2603462 (4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014090-14-2

(4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

Cat. No. B2603462
CAS RN: 1014090-14-2
M. Wt: 369.509
InChI Key: PDIXSUGJXPCLRB-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative . Piperazine derivatives are known for their wide range of biological activities, including anti-inflammatory effects .


Synthesis Analysis

The synthesis of a similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide the final product .


Chemical Reactions Analysis

While specific chemical reactions involving (4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone are not available, piperazine derivatives are known to participate in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

NR1/2B N-methyl-D-aspartate Receptor Antagonists

Research identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. The study aimed to improve the ADME properties of the lead, with several derivatives showing low nanomolar activity both in binding and functional assays. A model was developed based on binding data, indicating the compound's potential in treating conditions related to NMDA receptor activity, such as neuropathic pain and neurodegenerative diseases (Borza et al., 2007).

Synthesis Methodology

A green chemistry approach was demonstrated in the synthesis of acyl pyrazole derivatives like (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. This process involved an oxidative functionalization reaction of an aldehyde with pyrazole, using a substoichiometric quantity of an oxidant, highlighting an environmentally friendly method for creating such compounds (Doherty et al., 2022).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, derivatives of 1,3,5-trisubstituted pyrazolines, indicated that compounds containing methoxy groups showed high antimicrobial activity. This suggests the compound's derivatives could be potential candidates for developing new antimicrobial agents (Kumar et al., 2012).

Anti-inflammatory and Anticancer Properties

Further research into pyrazole derivatives, such as the synthesis of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanone, has shown these compounds to exhibit significant anti-inflammatory and potential anticancer activities. This highlights the versatility of the compound's derivatives in pharmacological applications (Arunkumar et al., 2009).

Safety And Hazards

The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was classified in GHS category 300 < LD50 < 2000 mg/kg, indicating a certain level of toxicity .

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-3-12-25-17-20(21(23-25)27-15-4-2)22(26)24-13-10-19(11-14-24)16-18-8-6-5-7-9-18/h5-9,17,19H,3-4,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIXSUGJXPCLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

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